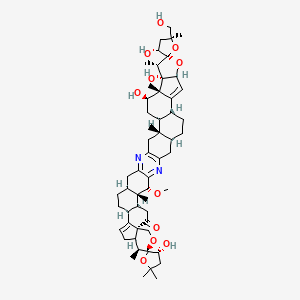
Cephalostatin 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalostatin 19, also known as this compound, is a useful research compound. Its molecular formula is C55H76N2O11 and its molecular weight is 941.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications
The unique properties of Cephalostatin 19 have led to its investigation in various therapeutic contexts:
- Cancer Treatment : Due to its potent cytotoxicity against tumor cells, this compound is being studied as a potential treatment for drug-resistant cancers. Its ability to induce apoptosis through alternative pathways makes it a candidate for combination therapies aimed at overcoming resistance mechanisms .
- In Vivo Efficacy : Preclinical studies have demonstrated that this compound can inhibit murine leukemia and brain tumor xenografts. These findings suggest that it may be effective in treating hematological malignancies and solid tumors .
Case Studies and Research Findings
Several studies highlight the efficacy and mechanisms of this compound:
- In Vitro Studies : Research has shown that this compound exhibits a mean GI50 (50% growth inhibition) in the nanomolar range against various cancer cell lines. This potency positions it among the most active marine natural products tested by the National Cancer Institute .
- Mechanistic Insights : A study demonstrated that silencing Smac significantly inhibited Cephalostatin-induced apoptosis, underscoring the importance of Smac in its mechanism of action. Additionally, experiments with caspase inhibitors revealed that caspase-2 plays a crucial role in mediating cell death induced by this compound .
- Comparative Analysis : In comparison to other chemotherapeutic agents like staurosporine and etoposide, this compound uniquely triggers a rapid release of Smac without affecting cytochrome c levels, indicating a distinct apoptotic pathway that could be leveraged for therapeutic benefits .
Data Table: Summary of Research Findings on this compound
Propriétés
Formule moléculaire |
C55H76N2O11 |
|---|---|
Poids moléculaire |
941.2 g/mol |
InChI |
InChI=1S/C55H76N2O11/c1-26-32-14-15-33-30-13-11-29-17-38-45(46(64-9)50(29,7)35(30)19-41(60)52(32,33)25-65-54(26)42(61)22-47(3,4)67-54)57-37-16-28-10-12-31-34(49(28,6)21-39(37)56-38)18-40(59)51(8)36(31)20-44-53(51,63)27(2)55(66-44)43(62)23-48(5,24-58)68-55/h15,20,26-32,34-35,40,42-44,46,58-59,61-63H,10-14,16-19,21-25H2,1-9H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,40+,42+,43+,44-,46-,48-,49-,50-,51+,52+,53+,54+,55-/m0/s1 |
Clé InChI |
HJTADJIVGZRTHF-FVNBPLPQSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC=C3[C@]2(CO[C@]14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5([C@H](C7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H]([C@@]2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)OC)C |
SMILES canonique |
CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(C(C7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)OC)C |
Synonymes |
cephalostatin 19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















